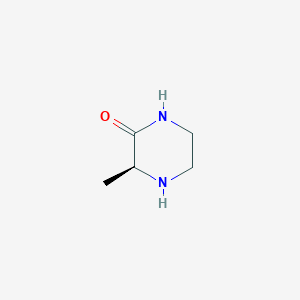

(S)-3-Methylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWRUTIOUGMZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525965 | |

| Record name | (3S)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-38-9 | |

| Record name | (3S)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-3-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylpiperazin-2-one is a chiral cyclic diamide that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its rigid, six-membered ring structure, incorporating both amide and secondary amine functionalities, makes it a valuable scaffold for the synthesis of complex, biologically active molecules. The specific stereochemistry at the C3 position is often crucial for target engagement and pharmacological activity, highlighting the importance of understanding the physical and chemical properties of the pure (S)-enantiomer.[1] This guide provides a comprehensive overview of the known physical properties of this compound, details experimental methodologies for their determination, and discusses the interpretation of its spectral data. This information is intended to empower researchers to effectively utilize this versatile building block in their synthetic and drug discovery endeavors.

Core Physical Characteristics

A summary of the fundamental physical properties of this compound is presented in the table below. It is important to note that while some data is available for the (S)-enantiomer, other properties are reported for the corresponding (R)-enantiomer or are predicted values. For achiral properties such as molecular weight, boiling point, and density, the values for the (R)-enantiomer can be considered identical to those of the (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [2][3][4] |

| Molecular Weight | 114.15 g/mol | [2][4] |

| Appearance | Solid | [3] |

| CAS Number | 78551-38-9 | [3][4] |

| Predicted Boiling Point | 289.6 ± 33.0 °C | [5][6] |

| Predicted Density | 0.992 ± 0.06 g/cm³ | [5][6] |

| Predicted pKa | 15.51 ± 0.40 | [5] |

Experimental Methodologies for Physical Property Determination

The following section outlines standard experimental protocols for determining the key physical properties of a solid organic compound like this compound. These methods are fundamental to the characterization of any novel compound and ensure the reliability of subsequent research.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Experimental Workflow: Capillary Melting Point Determination

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. clearsynth.com [clearsynth.com]

- 5. echemi.com [echemi.com]

- 6. 922178-61-8 CAS MSDS ((R)-3-Methylpiperazin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

(S)-3-Methylpiperazin-2-one chemical structure and stereochemistry

<_ A Technical Guide to (S)-3-Methylpiperazin-2-one: Structure, Stereochemistry, and Synthetic Strategy

Executive Summary

This compound is a chiral heterocyclic compound of paramount importance in modern medicinal chemistry. Its structurally rigid, stereochemically defined framework serves as a critical building block for a multitude of pharmacologically active molecules. The precise (S)-configuration at the C3 stereocenter is frequently essential for achieving desired biological activity and target specificity, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive technical overview of its chemical structure, the critical role of its stereochemistry, a detailed, field-proven synthetic protocol, and its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Core Compound Details

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-methylpiperazin-2-one | Internal |

| CAS Number | 78551-38-9 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O | [1][3] |

| Molecular Weight | 114.15 g/mol | [1][3] |

| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [1][3] |

| Appearance | White to off-white solid | [1][3] |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

Molecular Structure and Stereochemical Significance

The foundational structure of this compound is a six-membered lactam (a cyclic amide) containing two nitrogen atoms at positions 1 and 4. The key feature is the chiral center at the C3 position, bearing a methyl group. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the atoms at this stereocenter.

This specific three-dimensional architecture is not a trivial detail. In drug design, molecular recognition between a ligand (drug) and its biological target (e.g., an enzyme or receptor) is highly dependent on stereochemistry. The (S)-enantiomer may fit perfectly into a binding pocket, while its mirror image, the (R)-enantiomer, may bind weakly or not at all. In some cases, the "wrong" enantiomer can even cause off-target effects or toxicity. Therefore, securing the enantiomerically pure (S)-form is a critical objective in any synthetic campaign targeting advanced therapeutics.[1] The piperazinone scaffold itself is known to impart favorable properties to drug candidates, such as improved water solubility and bioavailability.[1]

Caption: 2D structure of this compound with the chiral center (C*) indicated.

Enantioselective Synthesis: A Validated Protocol

Achieving high enantiomeric purity is the central challenge in synthesizing this compound. While several routes exist, a robust and scalable method involves the reductive amination of an N-protected aminoacetaldehyde with an L-amino acid ester, followed by deprotection and intramolecular cyclization.[1] This strategy directly translates the inherent chirality of the starting amino acid to the final product.

The following protocol is a proven method adapted from patented literature for the synthesis of the analogous (R)-enantiomer, demonstrating a pathway that reliably achieves high enantiomeric excess.[4][5] By starting with the corresponding L-amino acid ester (L-alanine methyl ester), this process yields the desired (S)-product.

Overall Synthetic Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Protected Intermediate)

-

Reaction Setup: To a solution of L-alanine methyl ester hydrochloride (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0-5°C.

-

Expert Insight: The use of NaBH(OAc)₃ is critical as it is selective for the reduction of the intermediate imine in the presence of the aldehyde, minimizing side reactions. Maintaining a low temperature controls the reaction rate and improves selectivity.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography to yield the protected intermediate as a viscous liquid.[5]

Step 2: Hydrogenolysis and Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Transfer the solution to a high-pressure hydrogenation vessel. Carefully add palladium on carbon (10% Pd/C, approx. 0.3 eq by weight) to the solution.[5]

-

Expert Insight: Pd/C is a highly efficient catalyst for the hydrogenolysis of the Cbz (benzyloxycarbonyl) protecting group. The reaction is exothermic and generates H₂ gas; proper inerting and pressure-rated equipment are mandatory for safety.

-

-

Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the recommended pressure (e.g., 1.8 MPa).[5] Stir the reaction vigorously at room temperature overnight. The removal of the Cbz group is immediately followed by spontaneous intramolecular cyclization to form the lactam ring.

-

Monitoring: Monitor the reaction to completion by HPLC to confirm the disappearance of the starting material.[5]

-

Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the pad with methanol.

-

Purification & Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., using an ethyl acetate/methanol gradient) or by recrystallization to afford this compound as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[4][5]

Analytical Characterization

Confirmation of the structure and purity of the final compound is essential. A combination of spectroscopic techniques provides a complete analytical profile.

| Technique | Expected Observations |

| ¹H NMR | Will confirm the presence of all non-exchangeable protons and their connectivity. Key signals include the methyl doublet, the methine quartet at the chiral center, and multiplets for the ethylenediamine backbone protons, along with two distinct NH signals.[1] |

| ¹³C NMR | Provides a signal for each of the five unique carbon atoms, including the characteristic carbonyl signal (~170 ppm), the chiral C-H carbon, the methyl carbon, and the two methylene carbons of the ring.[1] |

| HRMS (ESI-TOF) | High-Resolution Mass Spectrometry will confirm the elemental composition. The compound is typically observed as the protonated molecular ion [M+H]⁺ with a highly accurate mass measurement for C₅H₁₁N₂O⁺.[1] |

| Chiral HPLC | This is the definitive method for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification. |

| Infrared (IR) | Will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹). |

Applications in Drug Discovery

This compound is not merely a laboratory curiosity; it is a validated and valuable scaffold in the development of novel therapeutics. The piperazine and piperazinone motifs are frequently incorporated into drug candidates to modulate pharmacokinetic properties or to act as a rigid scaffold that correctly orients other pharmacophoric elements for optimal target binding.[4][6][7]

Key Application Areas:

-

Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology, such as Imatinib. Chiral derivatives like this compound allow for the exploration of three-dimensional chemical space around the core scaffold, potentially leading to increased potency and selectivity.[8]

-

Neuropathic Pain and CNS Disorders: Research into ligands for voltage-gated calcium channels has shown that biological activity can reside exclusively in one enantiomer of a piperazinyl derivative, highlighting the importance of enantiopure building blocks.[1]

-

Fezolinetant Intermediate: This compound has been identified as "Fezolinetant Impurity 14," indicating its role as a key intermediate or a related substance in the synthesis of the drug Fezolinetant, which is used to treat vasomotor symptoms due to menopause.[1]

The utility of this chiral building block provides researchers with an efficient pathway to access optically pure advanced intermediates, accelerating the discovery and development of safer, more effective targeted therapies.[1][4]

References

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. [Link]

-

(3R)-3-methylpiperazin-2-one. PubChem. [Link]

- Synthesis method of chiral piperazinone derivative.

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 78551-38-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

Biological activity of (S)-3-Methylpiperazin-2-one

An In-depth Technical Guide to the Biological Activity and Applications of (S)-3-Methylpiperazin-2-one

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. Moving beyond a simple data sheet, we will dissect its synthetic origins, its role as a privileged scaffold, and its instrumental function in the development of targeted therapeutics. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the strategic application of this versatile molecule.

Introduction: The Significance of a Chiral Scaffold

This compound (CAS: 78551-38-9) is a chiral heterocyclic compound featuring a six-membered lactam ring.[1] Its structure is not inherently endowed with potent biological activity; rather, its profound importance lies in its role as a synthetic intermediate and structural cornerstone for pharmacologically active molecules.[2] The piperazinone motif is highly valued in drug discovery for several key reasons:

-

Improved Physicochemical Properties : The presence of two nitrogen atoms within the ring can enhance properties like aqueous solubility and bioavailability, which are critical for drug efficacy.[1]

-

Structural Rigidity and Vectorial Display : The ring structure provides a rigid framework, which can help in pre-organizing substituents in a specific spatial orientation for optimal interaction with biological targets.

-

Stereochemical Importance : The defined (S)-configuration at the C3 position is fundamental. Chirality governs molecular recognition in biological systems, meaning different enantiomers of a final drug compound can exhibit vastly different potency, selectivity, and safety profiles.[1][2] Utilizing an enantiomerically pure building block like the (S)-form is a cornerstone of modern asymmetric synthesis for developing safer, more effective therapies.[2]

Physicochemical Properties Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [3][4] |

| Molecular Weight | 114.15 g/mol | [1][3] |

| Boiling Point | 289.6 °C at 760 mmHg | [5] |

| Density | 0.992 g/cm³ | [5] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [3] |

| LogP | -0.7 | [3] |

Synthesis and Characterization: Establishing the Chiral Core

The production of enantiomerically pure this compound is critical for its application in drug synthesis. The primary strategy involves a multi-step sequence that establishes the chiral center early and preserves it throughout the process.

A common and effective patented method starts with protected ethanolamine and an L-amino acid ester, such as L-alanine methyl ester, to set the desired (S)-stereochemistry.[1][6] The synthesis proceeds through oxidation, reductive amination, and a final intramolecular cyclization.[1][6]

Illustrative Synthetic Workflow

Caption: General synthetic pathway for this compound.

Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a representative summary based on established methodologies.[6]

-

Oxidation : Oxidize N-Cbz-ethanolamine using a suitable oxidizing agent (e.g., Dess-Martin periodinane) in a solvent like dichloromethane (DCM) to yield N-Cbz-aminoacetaldehyde. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Reductive Amination : Dissolve L-alanine methyl ester hydrochloride in DCM and neutralize with triethylamine.[6] Filter the resulting salt. Add the filtrate to the N-Cbz-aminoacetaldehyde solution from Step 1. Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and stir at room temperature.[2][6] This reaction couples the two fragments to form the chiral diamine derivative.

-

Work-up and Purification : Quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Hydrogenolysis and Cyclization : Dissolve the purified diamine derivative in methanol. Add palladium on carbon (Pd/C) as a catalyst.[6] Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight.[6] This step simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the piperazinone ring.

-

Final Purification : Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting solid by silica gel column chromatography to yield this compound as a white solid.

-

Characterization : Confirm the structure, purity, and stereochemistry of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).[1][6]

Biological Activity: A Scaffold for Targeted Drug Design

The true biological significance of this compound is realized when it is incorporated into larger, more complex molecules. Its derivatives have been investigated across a wide spectrum of therapeutic areas, including metabolic diseases, inflammation, and oncology.[7]

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most prominent applications of the piperazine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[8][9]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[9] GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-4, drugs can increase the levels of active GLP-1, thereby improving glycemic control with a low risk of hypoglycemia.[8][10]

Caption: Role of DPP-4 and its inhibition in glucose metabolism.

Structure-Activity Relationship (SAR): The piperazinone core often serves as a central scaffold that can be functionalized at its nitrogen positions. One nitrogen might be attached to a group that mimics the N-terminus of natural peptide substrates to bind in the S1 pocket of the DPP-4 active site, while the other nitrogen can be modified with various substituents to occupy other pockets (e.g., S2), enhancing potency and selectivity.[8][10]

Experimental Workflow: Screening for Novel DPP-4 Inhibitors

The following workflow outlines a logical, self-validating process for identifying and characterizing novel inhibitors derived from the this compound scaffold.

Caption: Workflow for discovery of piperazinone-based DPP-4 inhibitors.

Protocol: In Vitro DPP-4 Inhibitor Screening Assay

Objective: To determine the inhibitory activity of synthesized this compound derivatives against human recombinant DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl, pH 7.5

-

Test Compounds (dissolved in DMSO)

-

Positive Control: Sitagliptin or another known DPP-4 inhibitor[10]

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Plating : Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in assay buffer. Dispense 10 µL of each dilution into the wells of the 96-well plate. For negative control wells (100% activity), add 10 µL of buffer with DMSO.

-

Enzyme Addition : Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer. Add 80 µL of the diluted enzyme solution to all wells.

-

Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced. Causality Insight: This pre-incubation step is crucial for identifying time-dependent or slow-binding inhibitors and ensures that the measured inhibition reflects a true equilibrium.

-

Reaction Initiation : Prepare the Gly-Pro-AMC substrate solution in the assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

-

Kinetic Measurement : Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity.

-

Data Analysis :

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data: % Inhibition = [1 - (Rate_Test_Compound / Rate_Negative_Control)] * 100.

-

For compounds showing significant inhibition, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Example Inhibitory Data

The following table presents hypothetical but representative data for newly synthesized derivatives compared to a known standard.

| Compound | Scaffold Base | R1-Group | R2-Group | DPP-4 IC₅₀ (nM) |

| Sitagliptin (Control) | N/A | N/A | N/A | 19 |

| Derivative 2g | This compound | 7-Chloro-4-quinolyl | Acetyl-pyrrolidine | 25[10][11] |

| Derivative 8h | This compound | Methoxy-phenyl | Sulfonamide | > 1000[8] |

Note: Data for derivatives are illustrative examples based on published research to demonstrate the concept.

Other Therapeutic Applications

The versatility of the piperazinone scaffold extends to numerous other biological targets.

-

Anti-Inflammatory Agents : Piperazine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets in inflammation.[12]

-

Antimicrobial and Antifungal Activity : The piperazine nucleus is a common feature in compounds designed to combat bacterial and fungal pathogens.[7][13]

-

Anticancer Activity : Certain derivatives have shown cytotoxic activity against human cancer cell lines, with proposed mechanisms including the inhibition of critical signaling pathways like the epidermal growth factor receptor (EGFR).[2][7]

Conclusion and Future Perspectives

This compound is a quintessential example of a chiral building block whose value is unlocked through thoughtful synthetic elaboration. It is not a drug in itself, but a powerful starting point for creating diverse libraries of compounds with therapeutic potential. Its favorable physicochemical properties and stereochemically defined structure make it a privileged scaffold in modern drug discovery. Future research will undoubtedly continue to leverage this core structure to develop novel, highly selective, and potent inhibitors for a growing number of biological targets, addressing unmet needs in human health.

References

- Synthesis method of chiral piperazinone derivative. (2018).

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

(3R)-3-methylpiperazin-2-one. (n.d.). PubChem. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2012). MDPI. [Link]

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. [Link]

-

Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. (2017). PubMed. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. (2021). PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. [Link]

-

Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. (2017). ResearchGate. [Link]

-

Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]

- 10. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

(S)-3-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazinones

(S)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereochemically defined structure is of significant interest for the synthesis of a wide array of pharmacologically active molecules. The piperazine motif itself is considered a "privileged scaffold" in drug discovery, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, bioavailability, and receptor binding affinity.[1][2] The specific (S)-configuration at the C-3 position is paramount, as stereochemistry plays a fundamental role in molecular recognition and biological interactions; different enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the molecular formula C₅H₁₀N₂O.[3] Its structure consists of a six-membered piperazin-2-one ring with a methyl group at the stereogenic center in the (S)-configuration. This defined chirality is essential for its application in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [3][4][5] |

| Molecular Weight | 114.15 g/mol | [1][4][5] |

| Exact Mass | 114.079312947 Da | [6][7] |

| Appearance | Solid; Off-white to light yellow crystals | [1][3] |

| Predicted Boiling Point | 289.6 ± 33.0 °C | [7] |

| Predicted Density | 0.992 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 15.51 ± 0.40 | [7] |

| CAS Number | 78551-38-9 | [1][4][5] |

| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [1][3] |

Enantioselective Synthesis: A Self-Validating Protocol

Achieving high enantiomeric purity is a critical requirement in the synthesis of pharmaceutical intermediates. The most efficient and industrially preferred method for producing this compound is through asymmetric synthesis, where the desired stereochemistry is established from a chiral starting material.[1] The following protocol, adapted from established patent literature, describes a reliable pathway that begins with L-alanine methyl ester to ensure the formation of the (S)-enantiomer.[1][8]

Synthesis Workflow Diagram

Caption: Enantioselective synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate [8]

-

Reactant Preparation: Dissolve L-alanine methyl ester hydrochloride (e.g., 33g) in dichloromethane (DCM, e.g., 200mL). Neutralize the solution with triethylamine (e.g., 25g) and remove the resulting salt by filtration.

-

Reductive Amination: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (e.g., 40g) in methanol (e.g., 300mL). Stir the mixture for 15 minutes and then cool to 0°C.

-

Reduction: Add triethylamine (e.g., 48g) followed by the portion-wise addition of sodium triacetoxyborohydride (e.g., 87g), maintaining the temperature between -10°C and 0°C to prevent premature reduction of the aldehyde.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic phases and concentrate under reduced pressure to yield the crude intermediate as a colorless viscous liquid.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate, 1/2) to obtain the pure intermediate.

Part B: Synthesis of this compound [8]

-

Hydrogenolysis and Cyclization: Add the purified intermediate from Part A (e.g., 10g) to a reaction vessel containing methanol (e.g., 100mL) and palladium on carbon (10% Pd/C, e.g., 3g).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to 1.8 MPa and stir the mixture at room temperature overnight. The hydrogenolysis of the Cbz protecting group leads to a spontaneous intramolecular cyclization to form the piperazin-2-one ring.

-

Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol, 9/1) to yield this compound as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[8]

Analytical Characterization

Confirming the structural integrity and purity of the synthesized this compound is essential. A combination of spectroscopic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecule's structure. While specific data for the (S)-enantiomer is not widely published, the data for the (R)-enantiomer is directly comparable.[1][8]

-

¹H NMR (400MHz, CDCl₃): Expected signals include a singlet for the amide proton (~6.5 ppm), multiplets for the piperazine ring protons (~3.0-3.6 ppm), a singlet for the second amine proton (~2.1 ppm), and a doublet for the methyl group protons (~1.4 ppm).[8]

-

¹³C NMR: Expected chemical shifts include the amide carbonyl carbon (~170-175 ppm), carbons adjacent to nitrogen atoms (~40-60 ppm), and the methyl carbon (~15-20 ppm).[9]

High-Resolution Mass Spectrometry (HRMS): HRMS confirms the molecular weight and elemental composition with high accuracy.[1] In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 115.16.[8]

Application in Drug Development: The Case of Fezolinetant

The utility of this compound as a chiral building block is exemplified by its role as a key intermediate in the synthesis of Fezolinetant , a first-in-class, non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[1]

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist. The NK3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in thermoregulation in the hypothalamus.[1]

NK3 Receptor Signaling Pathway

In the hypothalamus, neurokinin B (NKB) binds to and activates the NK3 receptor on kisspeptin/neurokinin B/dynorphin (KNDy) neurons. This activation triggers a signaling cascade that ultimately leads to increased neuronal activity and heat dissipation, manifesting as a hot flash. Estrogen normally provides an inhibitory signal to these neurons. During menopause, the decline in estrogen levels leads to dysregulation of this pathway. Fezolinetant acts by competitively blocking the NK3 receptor, thereby preventing NKB from binding and initiating the signaling cascade that causes vasomotor symptoms.

Caption: Fezolinetant blocks NKB from activating the NK3 receptor.

The (S)-configuration of the methylpiperazinone core in Fezolinetant is critical for its high potency and selectivity, dictating the precise three-dimensional arrangement required for optimal binding within the NK3 receptor pocket.[10]

Broader Therapeutic Potential

Beyond its role in Fezolinetant, the chiral piperazin-2-one scaffold is explored in various other therapeutic areas. The inherent properties of the piperazine ring make it a versatile component in designing ligands for central nervous system (CNS) targets.[11] Research has shown that specific enantiomers of piperazinyl derivatives are crucial for discovering selective ligands for targets such as the Cavα2δ-1 subunit of voltage-gated calcium channels, which are implicated in neuropathic pain.[1] The piperazine scaffold is a common feature in drugs targeting a wide range of conditions, including cancer, infections, and CNS disorders, underscoring the broad applicability of intermediates like this compound.[12][13]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling scaffold for the development of sophisticated, stereochemically pure pharmaceuticals. Its well-defined structure, coupled with robust and scalable enantioselective synthesis routes, provides medicinal chemists with a reliable tool to construct novel drug candidates. The successful development of Fezolinetant serves as a powerful testament to the value of this chiral building block, highlighting how precise control of molecular architecture can lead to innovative therapies targeting complex biological pathways. As drug discovery continues to demand molecules with greater specificity and improved physicochemical properties, the importance of versatile and stereochemically pure scaffolds like this compound will undoubtedly continue to grow.

References

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

Synthesis of chiral piperazin-2-ones as model peptidomimetics. (n.d.). Scilit. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synfacts. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). R Discovery. [Link]

-

(3R)-3-methylpiperazin-2-one | C5H10N2O. (n.d.). PubChem. [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.).

-

Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025). Yeditepe Journal of Health Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 78551-38-9|this compound|BLD Pharm [bldpharm.com]

- 5. clearsynth.com [clearsynth.com]

- 6. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Privileged Scaffold: A Technical History of Piperazinone Compounds

For decades, the piperazinone core has served as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple six-membered ring, containing two nitrogen atoms and a carbonyl group, bestows upon molecules a unique combination of structural rigidity, hydrogen bonding capabilities, and favorable physicochemical properties. This has rendered it a privileged scaffold in the design of therapeutic agents across a spectrum of diseases, from central nervous system disorders to oncology. This in-depth technical guide charts the discovery and historical development of piperazinone compounds, tracing their journey from early synthetic curiosities to indispensable tools in modern drug discovery.

Foundational Chemistry: The Conceptual Seeds of the Piperazinone Core

While pinpointing a single, definitive "discovery" of the parent 2-oxopiperazine in the annals of organic chemistry is challenging, its conceptual origins are intrinsically linked to the foundational work on cyclic amides and amino acid chemistry of the late 19th and early 20th centuries. The pioneering work of chemists like Siegmund Gabriel on the synthesis of primary amines via phthalimides, and the extensive investigations into the cyclization of amino acids by figures such as Emil Fischer, laid the intellectual groundwork for the synthesis of heterocyclic structures like piperazinones.[1]

The logical and most direct synthetic route to the 2-oxopiperazine ring is the intramolecular cyclization of N-(2-aminoethyl)glycine. Early literature suggests that the formation of this lactam could occur as a side reaction in the synthesis of peptide nucleic acid (PNA) monomers, which are based on the N-(2-aminoethyl)glycine backbone.[2][3] The reaction of ethylenediamine with an excess of an α-haloacetate ester, such as ethyl chloroacetate, would first lead to the formation of the N-(2-aminoethyl)glycine ester, which could then undergo spontaneous or base-catalyzed cyclization to yield 2-oxopiperazine.[4][5] This classical approach, while seemingly straightforward, often presented challenges in controlling selectivity and avoiding the formation of byproducts, thus driving the need for more refined synthetic methodologies.[4]

The Mid-20th Century: Emergence as a Synthetic Target

The mid-20th century marked a period of burgeoning interest in heterocyclic chemistry, driven by the discovery of naturally occurring and synthetic compounds with diverse biological activities. While the broader class of piperazine derivatives had already found application as anthelmintics, the unique potential of the piperazinone scaffold began to be recognized.[6] During this era, synthetic chemists started to explore more controlled and efficient ways to construct the piperazinone ring.

A significant step forward was the development of methods that allowed for the introduction of substituents at various positions on the ring, enabling the exploration of structure-activity relationships (SAR). These early synthetic efforts often involved multi-step sequences starting from amino acids or 1,2-diamines.[2] The reduction of diketopiperazines (2,5-dioxopiperazines), which were more readily accessible from the cyclodimerization of amino acids, also provided a viable, albeit indirect, route to piperazinone derivatives.

The Late 20th Century and the Rise of Asymmetric Synthesis

The latter half of the 20th century witnessed a paradigm shift in medicinal chemistry with the increasing importance of stereochemistry in drug action. This spurred the development of asymmetric synthetic methods to produce enantiomerically pure compounds. The synthesis of chiral piperazinones became a significant focus, as the stereochemical orientation of substituents on the ring was found to be critical for biological activity.

Methodologies for the chiral synthesis of 2-oxopiperazines have been broadly classified based on the carbon-nitrogen bond formation in the ring-forming step. These strategies often involve the use of chiral starting materials, such as amino acids, or the application of chiral catalysts to control the stereochemistry of the cyclization process. The development of these methods was a crucial milestone, allowing for the synthesis of complex, stereochemically defined piperazinone-containing molecules.

Modern Synthetic Era: Efficiency, Diversity, and Innovation

The 21st century has seen an explosion in the development of novel and highly efficient methods for piperazinone synthesis, driven by the demands of high-throughput screening and combinatorial chemistry. Modern approaches focus on improving reaction yields, reducing the number of synthetic steps, and enabling the rapid generation of diverse libraries of piperazinone derivatives.

Key advancements in this era include:

-

Catalytic Methods: The use of transition metal catalysts, such as palladium and iridium, has enabled novel cyclization strategies and the direct C-H functionalization of the piperazinone core, allowing for the introduction of a wide range of substituents with high precision.[7]

-

One-Pot and Cascade Reactions: To improve synthetic efficiency, chemists have developed elegant one-pot and cascade reactions where multiple bond-forming events occur in a single reaction vessel, streamlining the synthesis of complex piperazinone derivatives.

-

Solid-Phase Synthesis: The adaptation of piperazinone synthesis to solid-phase methodologies has been instrumental in the creation of large combinatorial libraries for drug discovery screening.

A notable example of a modern synthetic approach is the cyanohydrin acetate synthesis, which allows for the preparation of polysubstituted 2-piperazinones by reacting a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide.[8]

Therapeutic Breakthroughs: The Piperazinone Scaffold in Medicine

The historical development of piperazinone synthesis has been paralleled by the discovery of their immense therapeutic potential. The piperazinone ring is now a key structural motif in a wide array of approved drugs and clinical candidates.[9][10]

Table 1: Key Therapeutic Areas for Piperazinone-Containing Compounds

| Therapeutic Area | Examples of Drug Targets/Mechanisms |

| Oncology | Kinase inhibitors (e.g., CDK4/6), tubulin polymerization inhibitors[11] |

| Central Nervous System | Antipsychotics, antidepressants, anxiolytics[6] |

| Infectious Diseases | Antivirals (e.g., against Herpes Simplex Virus), antibacterials[12] |

| Metabolic Diseases | Phosphoglycerate dehydrogenase (PHGDH) inhibitors[13] |

The success of the piperazinone scaffold can be attributed to its ability to serve as a conformationally constrained peptidomimetic, mimicking the turns and loops of peptides and enabling potent and selective interactions with biological targets.[14]

Experimental Protocol: A Representative Classical Synthesis of 2-Oxopiperazine

The following protocol outlines a classical, two-step laboratory synthesis of the parent 2-oxopiperazine, reflecting the foundational chemical principles discussed.

Step 1: Synthesis of Ethyl N-(2-aminoethyl)glycinate

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve ethylenediamine (excess, e.g., 5 molar equivalents) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethyl chloroacetate (1 molar equivalent) in the same solvent to the stirred ethylenediamine solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethylenediamine and solvent under reduced pressure.

-

The resulting crude product, ethyl N-(2-aminoethyl)glycinate, can be purified by distillation or used directly in the next step.

Step 2: Cyclization to 2-Oxopiperazine

-

Dissolve the crude ethyl N-(2-aminoethyl)glycinate from Step 1 in a suitable high-boiling solvent like toluene.

-

Add a catalytic amount of a base, such as sodium ethoxide.

-

Heat the reaction mixture to reflux for several hours, with the removal of ethanol as it is formed.

-

Monitor the progress of the cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, 2-oxopiperazine, may precipitate from the solution upon cooling.

-

Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., an acetone-water mixture) to obtain pure 2-oxopiperazine.[4]

Visualizing the Synthetic Evolution

The following diagrams illustrate the conceptual progression of piperazinone synthesis, from classical methods to modern, diversity-oriented approaches.

Caption: Classical two-step synthesis of 2-oxopiperazine.

Caption: Modern approaches to diverse piperazinone libraries.

Future Outlook

The history of piperazinone compounds is a testament to the enduring power of heterocyclic chemistry in drug discovery. From its humble beginnings rooted in fundamental reaction principles to its current status as a privileged scaffold, the journey of the piperazinone core continues. Future innovations will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational and machine learning approaches to design the next generation of piperazinone-based therapeutics. The rich history of this remarkable scaffold provides a solid foundation for these future endeavors, ensuring its continued prominence in the field of medicinal chemistry for years to come.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 8. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Enantiopure Synthesis of Chiral Piperazinones: A Technical Guide for Advancing Drug Discovery

Abstract

The piperazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The precise stereochemical control in the synthesis of chiral piperazinones is paramount, as the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for the enantiopure synthesis of chiral piperazinones. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic approach, offers field-proven insights into experimental choices, and presents self-validating systems for ensuring the stereochemical integrity of the final products. Detailed, step-by-step methodologies for key experiments are provided, alongside a critical analysis of the scope and limitations of each technique.

The Significance of Chiral Piperazinones in Medicinal Chemistry

Piperazinones are six-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in drug discovery. Their conformational rigidity, ability to present substituents in well-defined spatial orientations, and capacity to engage in multiple hydrogen bonding interactions make them ideal frameworks for designing potent and selective ligands for a variety of biological targets.[1] The introduction of one or more stereocenters into the piperazinone ring dramatically expands the accessible chemical space and allows for fine-tuning of a molecule's interaction with its biological target.

Here are some prominent examples of bioactive molecules containing the chiral piperazinone motif:

-

Praziquantel: A widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[1]

-

(-)-Agelastatin A: A natural product with potent anticancer activity.[1]

-

Aprepitant: An antiemetic drug used to prevent nausea and vomiting associated with chemotherapy.[2][3][4]

The critical role of chirality in the therapeutic efficacy of these molecules underscores the necessity for robust and efficient methods for their enantioselective synthesis.

Core Synthetic Strategies for Enantiopure Piperazinones

The enantioselective synthesis of chiral piperazinones can be broadly categorized into four main strategies:

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature.

-

Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral directing group to control stereochemistry.

-

Catalytic Asymmetric Synthesis: Using a chiral catalyst to induce enantioselectivity in a reaction.

-

Diastereoselective Synthesis: Leveraging an existing stereocenter to direct the formation of a new one.

This guide will now explore each of these strategies in detail, providing both the "how" and the "why" behind their application.

Chiral Pool Synthesis: Nature's Head Start

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes.[5][6][7] For the synthesis of chiral piperazinones, α-amino acids are particularly valuable starting materials.[6][8]

Causality Behind the Choice: The inherent chirality of amino acids provides a direct and often straightforward route to enantiopure piperazinones, bypassing the need for chiral catalysts or auxiliaries in the key stereocenter-defining step. This strategy is especially attractive when the target piperazinone's stereochemistry and substitution pattern align with that of a readily available amino acid.

Experimental Protocol: Synthesis of a Chiral Piperazinone from an L-Amino Acid

This protocol outlines a general and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines, which can be further elaborated to piperazinones.[9]

Workflow:

Figure 1: General workflow for chiral pool synthesis of piperazinone precursors from amino acids.

Step-by-Step Methodology:

-

Protection: Start with an L-amino acid (e.g., L-phenylalanine). Protect the amino group with a suitable protecting group, such as tert-butoxycarbonyl (Boc), and the carboxylic acid as an ester (e.g., methyl ester).

-

Reduction: Reduce the ester functionality to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).

-

Activation: Convert the primary alcohol into a good leaving group, for example, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).

-

Introduction of the Second Nitrogen: React the resulting mesylate with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine).

-

Cyclization: Deprotect the second amino group and induce intramolecular cyclization to form the piperazinone ring. This is often achieved by heating in the presence of a base.

Trustworthiness (Self-Validation):

-

Chiral HPLC: The most reliable method for determining the enantiomeric excess (ee) of the final product. A racemic standard should be synthesized to develop the separation method.[10]

-

NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate between enantiomers by forming diastereomeric complexes that exhibit distinct NMR signals.[11]

-

Optical Rotation: While a useful indicator of chirality, it is not a definitive measure of enantiomeric purity on its own.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical strategy for constructing chiral molecules.[12] In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of chiral piperazinones.

Causality Behind the Choice: This method avoids the use of stoichiometric amounts of chiral auxiliaries, which simplifies purification and reduces waste. The ability to use a sub-stoichiometric amount of the chiral source makes it highly desirable for large-scale synthesis.

Palladium-Catalyzed Asymmetric Hydrogenation

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[1][13]

Reaction Scheme:

Figure 2: Palladium-catalyzed asymmetric hydrogenation for chiral piperazinone synthesis.

Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol

This protocol is adapted from the work of Zhang and coworkers.[1]

Step-by-Step Methodology:

-

Reactor Setup: To a dried Schlenk tube, add the pyrazin-2-ol substrate, the palladium catalyst (e.g., Pd(OAc)₂), and the chiral ligand (e.g., a chiral phosphine ligand).

-

Solvent and Additives: Add the appropriate solvent (e.g., a mixture of DCM and benzene) and an acid co-catalyst (e.g., TsOH·H₂O).[1]

-

Hydrogenation: Purge the tube with hydrogen gas and then pressurize the reactor to the desired pressure (e.g., 1000 psi).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).[1]

-

Work-up and Purification: After cooling and carefully releasing the pressure, concentrate the reaction mixture and purify the product by column chromatography.

Trustworthiness (Self-Validation):

-

¹H NMR Spectroscopy: To determine the diastereomeric ratio (dr) of the product.[1]

-

Chiral HPLC: To determine the enantiomeric excess (ee) of the major diastereomer.[1]

Quantitative Data Summary:

| Substrate | Catalyst System | Yield (%) | dr | ee (%) |

| Phenyl-substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 93 | >20:1 | 90 |

| Naphthyl-substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 95 | >20:1 | 88 |

| Alkyl-aryl substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 78 | >20:1 | 85 |

Data adapted from reference[1].

Organocatalytic One-Pot Synthesis

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones.[3][4][14][15] This elegant cascade reaction is catalyzed by a quinine-derived urea.[3][4]

Logical Relationship Diagram:

Figure 3: Organocatalytic one-pot synthesis of chiral piperazinones.

Causality Behind the Experimental Choices: The use of a single organocatalyst for two stereoselective steps (Knoevenagel and epoxidation) is a highly efficient approach. The domino ring-opening cyclization avoids the isolation of the potentially unstable epoxide intermediate, streamlining the process and often improving overall yields.[4][14]

Diastereoselective Synthesis

Diastereoselective synthesis relies on the presence of a pre-existing stereocenter in the starting material to control the formation of a new stereocenter. The synthesis of cis and trans 5-alkyl-substituted piperazine-2-acetic acid esters is a good example of this strategy.[16]

Causality Behind the Choice: This approach is particularly useful when the starting material containing the directing stereocenter is readily available in enantiopure form. The diastereomeric products can often be separated by standard chromatographic techniques.

Conclusion and Future Outlook

The enantioselective synthesis of chiral piperazinones remains an active and important area of research in organic and medicinal chemistry. While significant progress has been made, particularly in the development of catalytic asymmetric methods, the quest for more general, efficient, and sustainable synthetic routes continues. Future efforts will likely focus on:

-

The development of novel catalytic systems with broader substrate scope and higher turnover numbers.

-

The application of flow chemistry and other enabling technologies to the synthesis of chiral piperazinones.

-

The use of biocatalysis to access these important scaffolds in a green and sustainable manner.[2]

This guide has provided a comprehensive overview of the key strategies for the enantiopure synthesis of chiral piperazinones, with a focus on the underlying principles and practical considerations. By understanding the "why" behind the "how," researchers can make more informed decisions in their own synthetic endeavors and contribute to the advancement of drug discovery.

References

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL: [Link]

-

Title: Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Recent advances in asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reaction Source: ResearchGate URL: [Link]

-

Title: Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions Source: RSC Publishing URL: [Link]

-

Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Advances in organocatalytic and metal-mediated asymmetric catalysis: enantioselective approaches to nitrogen heterocycles and axially chiral biaryls Source: American Chemical Society - ACS Fall 2025 URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH URL: [Link]

-

Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of chiral piperazin-2-ones as model peptidomimetics Source: Scilit URL: [Link]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides Source: PubMed URL: [Link]

-

Title: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: PMC - NIH URL: [Link]

-

Title: Catalytic Asymmetric Reactions with N,O-Aminals Source: ACS Catalysis - ACS Publications URL: [Link]

-

Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society URL: [Link]

-

Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: NIH URL: [Link]

-

Title: Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane. Source: ResearchGate URL: [Link]

-

Title: Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes Source: PubMed URL: [Link]

-

Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: PubMed URL: [Link]

-

Title: Chiral pool Source: Wikipedia URL: [Link]

-

Title: Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences. Source: Semantic Scholar URL: [Link]

- Title: Synthesis method of chiral piperazinone derivative Source: Google Patents URL

-

Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ChemRxiv | Cambridge Open Engage URL: [Link]

-

Title: Creativity from the Chiral Pool: Amino Acids Source: Baran Lab URL: [Link]

-

Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: MDPI URL: [Link]

-

Title: Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids Source: Semantic Scholar URL: [Link]

-

Title: Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy Source: Request PDF - ResearchGate URL: [Link]

-

Title: Determining Enantiomeric Excess Utilizing Ratiometric Measurements of a Deuterium Labeled Malonate By 1H NMR Spectroscopy Source: The Aquila Digital Community URL: [Link]

-

Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: PubMed URL: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 8. baranlab.org [baranlab.org]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in organocatalytic and metal-mediated asymmetric catalysis: enantioselective approaches to nitrogen heterocycles and axially chiral biaryls - American Chemical Society [acs.digitellinc.com]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]

- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

(S)-3-Methylpiperazin-2-one: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Abstract: This technical guide provides an in-depth analysis of (S)-3-methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic importance, detailing its synthesis, physicochemical characterization, and diverse applications in the construction of complex, single-enantiomer therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this valuable scaffold in pharmaceutical research and development.

The Strategic Importance of Chiral Piperazinones in Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and to act as a versatile scaffold for arranging pharmacophoric groups in the correct three-dimensional orientation for optimal target engagement.[2][3]

When a stereocenter is introduced, as in this compound, the utility of the scaffold is significantly enhanced. Chirality is fundamental to molecular recognition in biological systems; different enantiomers of a drug can exhibit vastly different potency, selectivity, and safety profiles.[3] The enantiomerically pure (S)-form of 3-methylpiperazin-2-one provides a rigid, stereochemically defined framework, making it an essential building block for developing safer and more effective targeted therapies.[3] The lactam functionality within the piperazin-2-one ring offers distinct chemical handles for further molecular elaboration, distinguishing it from simple piperazines.

Caption: Primary strategies for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in drug synthesis.

| Property | Value | Reference |

| CAS Number | 78551-38-9 | [3][4] |

| Molecular Formula | C₅H₁₀N₂O | [3][5] |

| Molecular Weight | 114.15 g/mol | [3][5] |

| Appearance | Solid | [3][5] |

| Storage | 2-8°C, sealed in dry environment | [3][4] |

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the molecular skeleton and connectivity. [3]Specific chemical shifts and coupling constants for the methyl group and the heterocyclic protons provide unambiguous structural confirmation. A patent for the (R)-enantiomer provides representative ¹H NMR data: (400MHz, CDCl₃): δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H). [6]* High-Resolution Mass Spectrometry (HRMS) : HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement. [3]The compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 115.16 or a sodium adduct [M+Na]⁺ at m/z 137.15. [3][6]* Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric excess (ee). Using a suitable chiral stationary phase, the (S) and (R) enantiomers can be separated, and their relative peak areas are used to quantify the enantiomeric purity, which is often required to be >98% for pharmaceutical applications. [6][7]

Applications in the Synthesis of Bioactive Molecules

This compound is not typically a final drug product but rather a crucial intermediate that allows for the systematic construction of more complex molecules. [3]Its two nitrogen atoms provide orthogonal handles for functionalization.

Elaboration of the Piperazinone Core

The secondary amine at the N4 position is readily available for reactions such as N-alkylation, N-acylation, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. [2]The amide nitrogen at N1 can also be functionalized, often after protection of the N4 position. This step-wise functionalization is a cornerstone of building molecular diversity. For instance, commercially available tert-butyl (S)-3-methylpiperazine-1-carboxylate can be used as a starting material for more complex syntheses, where the Boc group directs functionalization to the N4 position before its subsequent removal. [3]

Caption: A typical workflow for elaborating the piperazinone scaffold.

Case Studies in Pharmaceutical Development

-

Fezolinetant Intermediate : This building block has been identified as "Fezolinetant Impurity 14," indicating its structural relationship and use as a reference standard in the quality control and synthesis of the neurokinin-3 receptor antagonist Fezolinetant. [3]* Neuropathic Pain Ligands : Research into selective ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain, has shown that pharmacological activity can reside exclusively in one enantiomer. [3]Building blocks like this compound are therefore essential for synthesizing enantiomerically pure candidates to maximize efficacy and minimize off-target effects. [3]

Detailed Experimental Protocol: Synthesis from a Protected Amino Acid Derivative

This protocol is a representative example of a chiral pool synthesis, adapted from methodologies described in the literature and patents. [3][6] Objective: To synthesize this compound via reductive amination followed by hydrogenolysis and cyclization.

Step 1: Reductive Amination

-